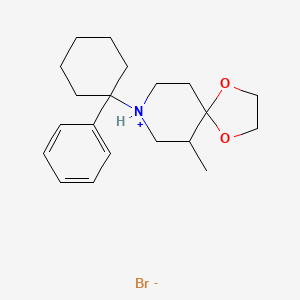

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide

Description

Chemical Structure and Properties The compound 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide (CAS: 101198-13-4; molecular formula: C₂₀H₃₀BrNO₂) features a spiro[4.5]decane core with:

Properties

CAS No. |

101198-13-4 |

|---|---|

Molecular Formula |

C20H30BrNO2 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

6-methyl-8-(1-phenylcyclohexyl)-1,4-dioxa-8-azoniaspiro[4.5]decane;bromide |

InChI |

InChI=1S/C20H29NO2.BrH/c1-17-16-21(13-12-20(17)22-14-15-23-20)19(10-6-3-7-11-19)18-8-4-2-5-9-18;/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3;1H |

InChI Key |

XCLWAUJXYNBRGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C[NH+](CCC12OCCO2)C3(CCCCC3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key stages:

Construction of the 1,4-dioxa-8-azaspiro[4.5]decane core

This core is commonly prepared via spirocyclization reactions involving cyclohexanone derivatives and ethylene glycol or related diols, followed by incorporation of the nitrogen atom through amination or ring closure processes. For example, cyclohexanone can be converted into its ethylene ketal (1,4-dioxaspiro[4.5]decane) intermediate, which is then functionalized to introduce the nitrogen atom, forming the azaspiro structure.Introduction of the 6-methyl and 8-(1-phenylcyclohexyl) substituents

The 6-methyl group is introduced via methylation at the appropriate stage, often by using methylating agents or by starting from methyl-substituted precursors. The 8-(1-phenylcyclohexyl) substituent is typically installed through nucleophilic substitution or reductive amination involving 1-phenylcyclohexyl derivatives. This step requires careful control to maintain the spirocyclic integrity and stereochemistry.

Specific Synthetic Routes

Route A: Two-Step Assembly via Spirocyclization and Substitution

Step 1: Formation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate

Cyclohexanone is reacted with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane ketal. Subsequent reaction with an amine source (e.g., methylamine or a protected amine) under reductive amination conditions yields the azaspiro compound.Step 2: Introduction of the 1-phenylcyclohexyl substituent

The azaspiro intermediate undergoes nucleophilic substitution or reductive amination with 1-phenylcyclohexyl derivatives (e.g., 1-phenylcyclohexanone or its imine) to install the bulky substituent at the 8-position.Step 3: Salt formation

The free base is converted into the hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent, typically yielding a crystalline hydrobromide salt with improved physicochemical properties.

Route B: One-Pot or Multi-Component Synthesis

Some advanced synthetic protocols reported for related piperidine and spirocyclic compounds employ one-pot, multi-step reactions combining cyclization, substitution, and salt formation in an automated or semi-automated system, enhancing yield and purity.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ketal formation | Cyclohexanone, ethylene glycol, acid catalyst | Typically acid-catalyzed ketalization at reflux |

| 2 | Amination/Reductive amination | Methylamine or protected amine, reducing agent (NaBH4 or similar) | Controls nitrogen incorporation into spiro ring |

| 3 | Substitution/Reductive amination | 1-Phenylcyclohexanone or derivative, reducing agent | Introduces bulky phenylcyclohexyl substituent |

| 4 | Salt formation | Hydrobromic acid (HBr) in solvent (e.g., ethanol) | Converts free base to hydrobromide salt |

Purification and Characterization

- Purification: Typically involves extraction, washing, drying over sodium sulfate, and recrystallization from suitable solvents to obtain pure hydrobromide salt.

- Characterization: Confirmed by NMR, IR spectroscopy, mass spectrometry, and elemental analysis. The hydrobromide salt exhibits characteristic melting points and solubility profiles.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Key Outcomes |

|---|---|---|---|

| Spiroketal formation | Cyclohexanone + ethylene glycol, acid catalyst | Acidic medium, reflux | 1,4-Dioxaspiro[4.5]decane intermediate |

| Azaspiro ring formation | Amination/reductive amination | Methylamine, NaBH4 or equivalent | 6-methyl-1,4-dioxa-8-azaspiro intermediate |

| Phenylcyclohexyl substitution | Nucleophilic substitution or reductive amination | 1-Phenylcyclohexanone, reducing agent | Installation of 8-(1-phenylcyclohexyl) group |

| Hydrobromide salt formation | Acid-base reaction | Hydrobromic acid in ethanol or similar solvent | Formation of hydrobromide salt for stability |

Research Findings and Considerations

- The spirocyclic framework provides conformational rigidity, which is beneficial for receptor binding in pharmacological applications.

- The hydrobromide salt form enhances solubility and stability, important for formulation and biological testing.

- Synthetic routes emphasize mild conditions to preserve stereochemistry and avoid decomposition of sensitive intermediates.

- Automated synthesis modules have been successfully used for related fluorinated analogs, indicating potential for scale-up and radiolabeling applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aza and phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Structural Variations in Spiro[4.5]decane Derivatives

The table below highlights key structural differences between the target compound and similar derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 7,9-bis(4-Cl-phenyl)) increase electrophilicity, improving interaction with fungal enzymes . Hydrobromide salt improves aqueous solubility compared to neutral analogs, critical for drug formulation .

Physicochemical Properties

Notes:

- The target compound’s higher molecular weight and bulkier substituents suggest greater lipophilicity, favoring blood-brain barrier penetration in neurological applications .

- Derivatives with halogen atoms (e.g., bromine in ) exhibit higher density and boiling points due to increased molecular polarizability .

Biological Activity

1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide (CAS No. 101198-13-4) is a complex organic compound with notable biological activities. Its unique structural features, including a spiro framework and the presence of a dioxane ring, suggest potential interactions within biological systems that may lead to therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 396.36 g/mol. It exists as a hydrobromide salt, which enhances its solubility and stability in various applications . The compound's structure allows for potential nucleophilic substitution reactions due to the functional groups present.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.36 g/mol |

| Boiling Point | 422.8 °C |

| Flash Point | 132.4 °C |

Analgesic and Anticonvulsant Effects

Research indicates that compounds similar to this compound exhibit significant analgesic and anticonvulsant properties. These effects are hypothesized to arise from interactions with neurotransmitter systems, particularly those involving dopaminergic pathways , which are crucial for treating conditions such as pain and epilepsy .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective effects , potentially offering therapeutic benefits for neurodegenerative diseases. The neuroprotective activity is associated with the compound's ability to mitigate neuronal damage in various experimental models.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds within the same chemical class as this compound. For example:

- Cytotoxicity Studies : A study involving spirogermanium (a related compound) demonstrated cytotoxic effects on human cell lines, indicating that similar structural compounds may exhibit comparable properties. The survival curves showed exponential decay with increasing concentrations, suggesting effective dose-response relationships .

- Neuronal Toxicity : Research has indicated that concentrations effective against tumor cells also exhibited toxicity towards cultured rat neurons, highlighting the potential for neurological side effects in clinical applications .

- Therapeutic Applications : The analgesic and anticonvulsant properties observed in related compounds suggest that this compound could be explored further for its therapeutic efficacy in pain management and seizure control .

Q & A

What are the established synthetic routes for 1,4-Dioxa-6-methyl-8-aza-8-(1-phenylcyclohexyl)spiro(4,5)decane hydrobromide?

Level : Basic

Answer :

The synthesis typically involves multi-step protocols focusing on spirocyclic intermediates. A common approach starts with halogenation of tetrahydropyran derivatives (e.g., 4-dioxa-spiro[4,5]-decane-8-ol) using reagents like CBr₄ and PPh₃ in CH₂Cl₂ at 0°C, followed by purification via column chromatography (EtOAc/hexanes) to yield brominated intermediates . Subsequent steps involve coupling with aryl groups (e.g., 1-phenylcyclohexyl) under controlled conditions, often using polar aprotic solvents and flow reactors to enhance efficiency . Critical quality control includes NMR and IR spectroscopy to confirm spirocyclic integrity and substituent placement .

How is the spirocyclic structure of this compound validated experimentally?

Level : Basic

Answer :

Structural validation relies on spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR identifies proton environments and spiro junction symmetry. For example, distinct splitting patterns confirm cyclohexyl and phenyl group orientations .

- X-ray crystallography : Resolves spatial arrangements, particularly stereochemistry at the spiro carbon and substituent conformations .

- Elemental analysis : Validates molecular formula (C₁₈H₂₅BrNO₂) and hydrobromide salt formation .

How do halogen substituents influence the compound's biological activity?

Level : Advanced

Answer :

Halogens (e.g., bromine in the hydrobromide salt) enhance reactivity and target binding. For example:

- Electrophilicity : Bromine increases susceptibility to nucleophilic attack, aiding covalent interactions with enzymes or receptors .

- Lipophilicity : Halogens improve membrane permeability, critical for CNS-targeting applications. Comparative studies with chlorine/fluorine analogs show bromine's superior binding to serotonin receptors .

- Methodological note : Structure-activity relationship (SAR) studies using halogen-swapped analogs (e.g., Cl or F substitution) are essential to isolate electronic vs. steric effects .

How can contradictory data in pharmacological assays be resolved?

Level : Advanced

Answer :

Contradictions often arise from assay conditions or impurity profiles:

- Assay optimization : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent systems (DMSO concentration ≤0.1%) to minimize artifacts .

- Byproduct analysis : Use HPLC-MS to detect impurities (e.g., dehalogenated byproducts) that may antagonize primary activity .

- Dose-response curves : Validate efficacy thresholds; inconsistencies may indicate off-target effects at higher concentrations .

How does this compound compare structurally and functionally to other spiro[4,5]decane derivatives?

Level : Advanced

Answer :

Key comparisons include:

What strategies optimize reaction yields in large-scale synthesis?

Level : Advanced

Answer :

- Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., brominated intermediates) and improve mixing .

- Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency for aryl groups, reducing byproducts like dehalogenated species .

- Temperature control : Maintain ≤60°C during spirocyclization to prevent retro-Diels-Alder reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.